molecular formula C16H8F6O2 B175376 4,4'-Bis(4-trifluorovinyloxy)biphenyl CAS No. 134130-19-1

4,4'-Bis(4-trifluorovinyloxy)biphenyl

Cat. No.: B175376
CAS No.: 134130-19-1
M. Wt: 346.22 g/mol
InChI Key: QNDHDIXRBUDLFJ-UHFFFAOYSA-N
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Description

4,4'-Bis(4-trifluorovinyloxy)biphenyl is a specialized organic compound of significant interest in advanced materials research, primarily due to its incorporation of reactive trifluorovinyloxy groups. These functional groups are known to participate in thermal [2π + 2π] cyclodimerization reactions, forming bis(trifluorovinyloxy) linkages that serve as robust building blocks for the synthesis of high-performance fluoropolymers . The biphenyl core provides a rigid, aromatic structure that can enhance thermal stability and influence the material's ultimate mechanical and electronic properties. Polymers derived from such monomers are explored for use in demanding applications where chemical resistance, thermal stability, and specific dielectric properties are crucial . Furthermore, the structural motif of substituted biphenyls is a fundamental scaffold in organic electronics and medicinal chemistry, often serving as a core component in the development of materials for organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical research . This combination of a rigid biphenyl backbone with highly reactive, fluorinated vinyl ethers makes this compound a valuable reagent for researchers designing novel polymeric and organic electronic materials.

Properties

IUPAC Name

1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDHDIXRBUDLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134174-05-3
Record name 1,1′-Biphenyl, 4,4′-bis[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID70373511
Record name 4,4'-Bis(4-trifluorovinyloxy)biphenyl
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Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134130-19-1
Record name 4,4'-Bis(4-trifluorovinyloxy)biphenyl
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Record name 134130-19-1
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Synthetic Methodologies and Precursor Chemistry of 4,4 Bis 4 Trifluorovinyloxy Biphenyl

Established Laboratory Synthetic Routes

The primary laboratory-scale synthesis of 4,4'-Bis(4-trifluorovinyloxy)biphenyl is achieved through the reaction of 4,4'-dihydroxybiphenyl (B160632) with a suitable trifluorovinyl ether. This method relies on a nucleophilic substitution mechanism.

Reaction of 4,4'-Dihydroxybiphenyl with Trifluorovinyl Ethers

In a typical laboratory procedure, 4,4'-dihydroxybiphenyl serves as the core structural component. It is reacted with an excess of a trifluorovinyl ether, typically in a 1:2.2 molar ratio, to ensure complete substitution at both hydroxyl groups. The reaction involves the deprotonation of the hydroxyl groups on the biphenyl (B1667301) core, followed by a nucleophilic attack on the electron-deficient trifluorovinyl ether. This results in the displacement of fluoride (B91410) ions and the formation of the desired ether linkages.

An alternative, patented approach involves the reductive coupling of 4-bromophenyl trifluorovinyl ether. This method utilizes a copper(I) iodide catalyst with a piperazine (B1678402) ligand and potassium hydroxide (B78521) as the base in polyethylene (B3416737) glycol 400 (PEG-400) as a recyclable solvent. This process offers high yields of approximately 90% and boasts sustainability advantages due to the recyclable solvent.

Role of Base Catalysis and Solvent Systems

The choice of base and solvent is critical for the success of the synthesis. Potassium carbonate (K₂CO₃) is a commonly used base, employed in a stoichiometric excess (2.5 equivalents) to facilitate the deprotonation of the phenolic hydroxyl groups of 4,4'-dihydroxybiphenyl. This deprotonation generates the more nucleophilic phenoxide ions required for the reaction.

Dimethylformamide (DMF) is a frequently used solvent for this reaction due to its high polarity and ability to dissolve the reactants. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. In some industrial-scale considerations, triethylamine (B128534) (TEA) is used as a base to minimize side reactions.

Controlled Reaction Conditions and Stoichiometric Considerations

Precise control of reaction conditions is essential for maximizing the yield and purity of this compound. The reaction temperature is typically maintained between 80–100°C for a duration of 12–24 hours.

Stoichiometry plays a crucial role. A slight excess of the trifluorovinyl ether (2.2 equivalents) relative to 4,4'-dihydroxybiphenyl (1.0 equivalent) is used to drive the reaction to completion and ensure both hydroxyl groups are substituted. The base, potassium carbonate, is also used in excess (2.5 equivalents) to ensure complete deprotonation. Under these controlled conditions, laboratory-scale synthesis can achieve yields in the range of 75–85% with a purity greater than 98% as determined by High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods and Scalability

Scaling up the synthesis of this compound for industrial production necessitates a shift towards more efficient and automated processes.

Application of Continuous Flow Reactors and Automated Systems

Continuous flow reactors offer significant advantages for industrial-scale production. These systems, often tubular reactors equipped with static mixers, enhance mass transfer and provide precise temperature control. nih.gov A typical industrial process might involve temperature zones starting at 80°C for mixing, increasing to 120°C for the reaction. This method allows for high throughput, with potential production rates of up to 50 kg/h and conversion rates exceeding 95%. The use of continuous flow systems can also lead to reduced energy consumption, estimated at 15 kWh/kg of product.

Purification Techniques (e.g., Recrystallization, Chromatography) for High Purity

Achieving the high purity required for applications in advanced materials necessitates effective purification techniques. On a laboratory scale, column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system (4:1 ratio) is a common method for refinement. orgsyn.org For larger-scale production, recrystallization is a more practical approach. Using a solvent mixture such as ethanol/water (3:1 v/v) can yield crystals with a purity of 99%. The purity of the final product is often confirmed using analytical methods like ¹⁹F NMR to ensure the absence of unreacted starting materials.

Interactive Data Table: Laboratory Synthesis Parameters

ParameterValue
Reactant 14,4'-Dihydroxybiphenyl
Reactant 2Trifluorovinyl ether
BasePotassium Carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Molar Ratio (Biphenyl:Ether:Base)1.0 : 2.2 : 2.5
Temperature80–100°C
Duration12–24 hours
Yield75–85%
Purity (HPLC)>98%

Interactive Data Table: Industrial Production Metrics

MetricValue
Reactor TypeContinuous Flow Tubular Reactor
Feedstock Molar Ratio (Biphenyl:Ether)1 : 2.1
BaseTriethylamine (TEA)
Throughput50 kg/h
Conversion Rate>95%
Purification MethodRecrystallization
Final Purity99%

Reactive Pathways and Functional Group Transformations Beyond Polymerization

While primarily recognized for its role in forming perfluorocyclobutyl (PFCB) polymers via thermal cyclodimerization, the chemical nature of this compound allows for a range of other transformations. The electron-deficient trifluorovinyl groups and the aromatic biphenyl core represent two distinct sites for chemical modification, enabling the synthesis of complex derivatives.

Nucleophilic Reactions of Trifluorovinyloxy Groups (e.g., with Amines, Thiols)

The trifluorovinyloxy (TFVO) group, -OCF=CF₂, is characterized by a carbon-carbon double bond that is highly electron-deficient due to the strong electron-withdrawing effects of the three fluorine atoms. This electronic nature makes the terminal carbon of the vinyl group susceptible to attack by nucleophiles. Amines and thiols, both common nucleophiles, can react with the TFVO group, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Thiols (R-SH) are particularly effective nucleophiles for this type of reaction. masterorganicchemistry.com Due to the high polarizability and the acidity of the S-H bond, thiols readily form thiolate anions (R-S⁻), which are excellent nucleophiles. masterorganicchemistry.comlibretexts.org The reaction of a thiolate with the trifluorovinyl ether would proceed via a nucleophilic addition mechanism, potentially followed by subsequent elimination or rearrangement steps depending on the reaction conditions. Sulfur's greater nucleophilicity compared to oxygen or nitrogen often leads to faster and more efficient reactions. libretexts.orgyoutube.com

Amines (R-NH₂) can also act as nucleophiles, attacking the electrophilic double bond of the trifluorovinyloxy group. The reaction can lead to the formation of enamines or other addition products. The reactivity of amines in such additions is well-established, though they are generally less nucleophilic than the corresponding thiolates. masterorganicchemistry.com

NucleophileReagent TypeGeneral Reactivity with Electrophilic AlkenesResulting Functional Group
AminePrimary or Secondary Amines (R-NH₂, R₂-NH)Nucleophilic addition to the carbon-carbon double bond.Amino ether derivative
ThiolThiols (R-SH) / Thiolates (R-S⁻)Highly efficient nucleophilic addition, often catalyzed by a base to form the more nucleophilic thiolate. masterorganicchemistry.comlibretexts.orgThioether derivative

This table presents the expected reactivity based on general chemical principles of nucleophilic additions to activated alkenes.

Cross-Coupling Reactions of the Biphenyl Core (e.g., Suzuki-Miyaura with Palladium Catalysts)

The biphenyl core of this compound provides a robust scaffold that can be further functionalized using modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a paramount example, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

To utilize this reaction, a halogenated derivative of the parent molecule, such as a dibromo- or diiodo-4,4'-bis(4-trifluorovinyloxy)biphenyl, would serve as the starting electrophile. The positions of the halogens on the biphenyl rings would dictate the regiochemistry of the newly introduced substituents. This powerful reaction allows for the coupling of various aryl or vinyl boronic acids or their esters, leading to the synthesis of more complex, extended aromatic systems. wikipedia.orgfishersci.co.uk The reaction is renowned for its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids. fishersci.co.uk

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Electrophile (Example)Nucleophile (Boronic Acid)Catalyst System (Palladium Source / Ligand)BaseSolventYield
2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄THFHigh
Aryl DibromidePhenylboronic acidPd₂(dba)₃ / Chiral Ligand (L6)Cs₂CO₃TolueneModerate
Aryl Iodide / BromidePhenylboronic acid(tBubpy)PdCl₂K₂CO₃Ethanol/WaterGood to Excellent researchgate.net
4-Iodo-N,N-dimethylaniline4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water95%

This table showcases representative conditions for Suzuki-Miyaura cross-coupling reactions on various substituted aryl halides, illustrating the versatility of the method for functionalizing aromatic cores analogous to the biphenyl scaffold in this compound. Data adapted from related studies. nih.govbeilstein-journals.org

By leveraging these reactive pathways, chemists can move beyond the polymeric applications of this compound to design and synthesize a diverse array of novel molecules with tailored electronic, optical, or biological properties.

Polymerization Mechanisms and Kinetic Studies of 4,4 Bis 4 Trifluorovinyloxy Biphenyl

Thermal [2+2] Cyclopolymerization to Perfluorocyclobutyl (PFCB) Rings

The primary method for polymerizing 4,4'-bis(4-trifluorovinyloxy)biphenyl is through a thermal [2+2] cyclopolymerization. This process involves the head-to-head dimerization of the trifluorovinyl ether groups to form a perfluorocyclobutyl (PFCB) ring, which constitutes the backbone of the resulting polymer. nih.govnih.gov This cyclodimerization is a key step that imparts the characteristic properties to PFCB polymers. researchgate.net

The thermal [2+2] cyclopolymerization of this compound proceeds via a radical-mediated step-growth mechanism. nih.govnih.gov In this type of polymerization, the molecular weight of the polymer increases in a stepwise fashion as monomers, dimers, and oligomers react with each other. This is in contrast to chain-growth polymerization where monomers are added one at a time to a growing polymer chain. The step-growth nature of this reaction has been confirmed by studies showing that the change in molecular weight over time is characteristic of this mechanism. nih.gov

The process is initiated by the thermal generation of radical species from the trifluorovinyl ether groups. These radicals then propagate through the dimerization reaction. The reaction is considered a form of living polymerization, where the propagating radical species remain active throughout the polymerization process, allowing for the formation of block copolymers if additional monomers are introduced.

The radical-mediated mechanism involves the formation of biradical intermediates. rsc.org These highly reactive species are central to the cyclodimerization process. The identification and characterization of these transient intermediates are crucial for a complete understanding of the polymerization kinetics and mechanism.

Time-resolved electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species such as radicals and triplets. rsc.orgfrontiersin.org It provides information on the electronic structure, conformation, and dynamics of these species. rsc.org In the context of PFCB polymerization, time-resolved EPR can be used to directly observe the biradical intermediates formed during the thermal initiation and propagation steps. researchgate.netdtu.dk This technique can help to elucidate the structure and concentration of these intermediates, providing valuable insights into the reaction mechanism. rsc.orgfrontiersin.org

A significant advantage of the polymerization of this compound is that it can be initiated thermally without the need for external catalysts or initiators. nih.gov This simplifies the polymerization process and avoids potential contamination of the final polymer with catalyst residues. The thermal initiation typically occurs at elevated temperatures, which provides the necessary energy to generate the initial radical species from the trifluorovinyl ether groups. nih.gov

Influence of Reaction Parameters on Polymerization Outcome

The outcome of the polymerization of this compound is significantly influenced by various reaction parameters, including temperature and the reaction atmosphere. Careful control of these parameters is essential to achieve the desired polymer properties.

The polymerization of this compound is typically carried out at temperatures in the range of 160-170°C. nih.gov The reaction temperature has a direct impact on the rate of polymerization and the molecular weight of the resulting polymer. Higher temperatures generally lead to faster reaction rates but may also promote side reactions that can affect the polymer structure and properties. nih.gov

The duration of the polymerization is another critical parameter. The reaction time must be sufficient to achieve the desired degree of polymerization and molecular weight. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight over time.

ParameterTypical Range/ValueEffect on Polymerization
Temperature160-170°C nih.govAffects reaction rate and potential for side reactions. nih.gov
Reaction DurationDependent on desired molecular weightDetermines the final degree of polymerization.

Performing the polymerization under an inert atmosphere, such as nitrogen or argon, is crucial to mitigate unwanted side reactions. mypolymers.comresearchgate.netresearchgate.net Oxygen can act as a radical scavenger, reacting with the propagating radical species and terminating the polymerization process prematurely. researchgate.netresearchgate.net This can lead to lower molecular weight polymers and the formation of undesirable byproducts. By excluding oxygen, the integrity of the radical polymerization is maintained, allowing for the formation of high molecular weight PFCB polymers with a well-defined structure. phidastien.comyoutube.com

Kinetic Investigations of Thermal Cycloaddition

The polymerization of trifluorovinyl ether monomers, including this compound, occurs via a thermally induced [2+2] cycloaddition of the trifluorovinyl ether groups. nih.gov This process is a non-chain, step-growth polymerization that does not require any initiators or catalysts. nih.gov The reaction typically proceeds at elevated temperatures, generally above 150°C, leading to the formation of a perfluorocyclobutane ring that links the monomer units. nih.gov

The kinetics of this thermal cyclopolymerization are significantly influenced by temperature. For instance, the polymerization of neat bis(trifluorovinyloxy)-α-methylstilbene, a structurally related bifunctional monomer, to high molecular weight polymer is achieved by heating at 180°C for 24 hours followed by a period at 220°C for 8 hours. researchgate.net This two-stage heating process suggests that the initial dimerization and subsequent oligomerization may have different activation energies. The resulting polymer from this process has a nearly equal distribution of cis and trans isomers of the 1,2-disubstituted perfluorocyclobutyl rings (approximately 48% to 52%). researchgate.net

While specific rate constants for the homopolymerization of this compound are not extensively reported in readily available literature, the general conditions for PFCB polymer formation provide insight into the kinetics. The process is a bulk polymerization conducted on the neat monomer, with temperature being the primary driver of the reaction rate. The table below summarizes typical polymerization conditions for related aryl trifluorovinyl ether monomers, which are indicative of the kinetic requirements for the polymerization of this compound.

Interactive Table: Polymerization Conditions for Aryl Trifluorovinyl Ether Monomers

MonomerPolymerization Temperature (°C)Polymerization Time (h)Resulting Polymer
Bis(trifluorovinyloxy)-α-methylstilbene180 then 22024 then 8High molecular weight polymer
Aryl trifluorovinyl ether copolymers160Not SpecifiedSegmented copolymers
Spiro-centered trifluorovinyl ether>150Not SpecifiedCross-linked PFCB network

The formation of the perfluorocyclobutyl ring is a bimolecular process, and as such, the rate of polymerization is dependent on the concentration of the trifluorovinyl ether end groups. As the polymerization progresses and the concentration of these functional groups decreases, the reaction rate slows. Achieving high molecular weight polymers therefore requires pushing the reaction to high conversion, often necessitating elevated temperatures for extended periods.

Computational and Theoretical Modeling of Polymerization Pathways (e.g., Density Functional Theory Studies)

Computational and theoretical modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the polymerization pathways of trifluorovinyl ethers. rsc.org These studies provide valuable insights into the reaction mechanisms, transition state geometries, and the factors governing the regioselectivity and stereoselectivity of the cycloaddition process.

DFT calculations have been successfully employed to study the copolymerization of electron-rich and electron-poor aryl trifluorovinyl ether (TFVE) monomers. rsc.org These computational studies have confirmed that the selective [2+2] cyclo-copolymerization to form segmented copolymers is a result of the electronic differences between the monomers. rsc.org The modeling can predict the relative activation barriers for the head-to-head and head-to-tail cycloaddition of the trifluorovinyl groups, explaining the observed regioselectivity in the resulting perfluorocyclobutyl rings.

For the polymerization of this compound, DFT calculations can model the dimerization of the monomer as the initial step of polymerization. Such models would involve calculating the geometries and energies of the reactants, transition states, and products for both the cis and trans cycloadducts. This allows for the determination of the activation energies and reaction enthalpies, providing a theoretical basis for the experimentally observed polymerization temperatures and stereochemical outcomes.

Furthermore, computational models can be extended to study the growth of polymer chains beyond the initial dimerization. By modeling the reaction of a dimer with another monomer or another dimer, the evolution of the polymer network can be simulated. cam.ac.uk These simulations can provide insights into the development of molecular weight and the formation of the polymer's microstructure. cam.ac.uk

The application of DFT is not limited to the polymerization reaction itself. It can also be used to predict the properties of the resulting polymers. For example, DFT calculations can be used to estimate the electronic and optical properties of the polymer, which are crucial for applications in microelectronics and photonics. rsc.org By understanding the structure-property relationships at a molecular level, computational modeling can guide the design of new monomers and polymers with tailored properties.

Copolymerization Strategies and Advanced Macromolecular Architectures Derived from 4,4 Bis 4 Trifluorovinyloxy Biphenyl

Synthesis of Block Copolymers

Block copolymers containing PFCB segments can be synthesized to combine the desirable properties of the fluoropolymer with those of other polymer blocks, leading to materials with tailored characteristics.

A well-defined ABA triblock copolymer, where 'A' is poly(methyl methacrylate) (PMMA) and 'B' is a central block derived from 4,4'-Bis(4-trifluorovinyloxy)biphenyl, can be synthesized using a site transformation strategy. The process begins with the thermal step-growth cycloaddition polymerization of the this compound monomer. The resulting PFCB prepolymer is then end-functionalized to create a macroinitiator capable of initiating Atom Transfer Radical Polymerization (ATRP).

In a specific example, the PFCB prepolymer was terminated with hydroxyl groups, which were then reacted with 2-bromoisobutyryl bromide to form a bifunctional macroinitiator with ATRP initiating sites at both ends. This macroinitiator was subsequently used to polymerize methyl methacrylate (MMA), growing PMMA blocks from each end of the central PFCB segment to form the PMMA-b-PFCB-b-PMMA triblock copolymer. The final structure was confirmed through techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC).

Table 1: Molecular Characteristics of PMMA-PFCB-PMMA ABA Triblock Copolymer

Property PFCB Macroinitiator PMMA-PFCB-PMMA Triblock
Number-Average Molecular Weight (Mₙ) 9,800 g/mol 23,200 g/mol
Polydispersity Index (PDI) 1.85 1.43
Glass Transition Temperature (T₉) 102 °C 105 °C (PFCB), 127 °C (PMMA)

Data derived from a representative synthesis of PMMA-PFCB-PMMA triblock copolymers.

Amorphous, multi-block copolymers can be prepared by reacting oligomers of this compound with hydroxy-terminated polymers like poly(ethylene glycol) (PEG). This synthesis proceeds via a nucleophilic addition reaction where the hydroxyl end groups of the PEG chains add to the trifluorovinyl ether functional groups of the PFCB oligomers. nih.gov

This method allows for the creation of copolymers that integrate the hydrophobicity and thermal stability of the PFCB segments with the hydrophilicity and flexibility of PEG. The properties of the resulting multi-block copolymers can be controlled by varying the molecular weights of the initial PFCB and PEG oligomers. For instance, using higher molecular weight PEG oligomers in the reaction with a low molecular weight PFCB oligomer has been shown to increase the number-average molecular weight (Mₙ) of the final copolymer while simultaneously lowering its polydispersity. nih.gov

Table 2: Effect of PEG Molecular Weight on PFCB-PEG Copolymer Synthesis

PFCB Oligomer (Mₙ) PEG Oligomer (Mₙ) Resulting Copolymer Mₙ Resulting Copolymer PDI
~2,000 g/mol ~2,000 g/mol 18,300 g/mol 2.1
~2,000 g/mol ~4,600 g/mol 22,500 g/mol 1.9
~2,000 g/mol ~8,000 g/mol 25,100 g/mol 1.7

Illustrative data showing the trend of increasing copolymer molecular weight and decreasing polydispersity with higher molecular weight PEG reactants. nih.gov

Preparation of Branched Polymer Structures

Introducing branching into the PFCB polymer architecture can significantly alter its physical and rheological properties.

Branched PFCB polymers can be created by including a trifunctional aryl trifluorovinyl ether monomer during the thermal cyclopolymerization with a bifunctional monomer like this compound. researchgate.net A common branching agent used for this purpose is 1,1,1-tris(4'-trifluorovinyloxyphenyl)ethane. The trifunctional nature of this branching agent introduces junction points in the polymer chains, leading to the formation of a crosslinked network structure rather than linear chains. This approach is used to produce thermosetting materials with enhanced thermal stability and mechanical strength.

The degree of branching, controlled by the ratio of trifunctional to bifunctional monomer, has a profound impact on the final properties of the polymer.

Melt Viscosity : At low shear rates, branched polymers typically exhibit higher melt viscosity compared to their linear counterparts due to increased chain entanglement. youtube.com However, they may also show more pronounced shear-thinning behavior.

Crystallinity and Density : The irregular structure of branched polymers disrupts the close packing of polymer chains, which generally leads to lower crystallinity and reduced density. youtube.com

Mechanical Properties : Increased branching can lead to a decrease in tensile strength and elasticity. youtube.com However, in some systems, long-chain branching can improve melt strength, which is beneficial for processing techniques like film blowing. unipa.it

Glass Transition Temperature (T₉) : The effect on T₉ can be complex. Initially, branching can restrict chain movement and raise T₉. However, a high degree of branching can increase the free volume from chain ends, potentially lowering the T₉.

Hybrid Organic-Inorganic Polymer Systems

Hybrid materials that combine the PFCB polymer matrix with inorganic components at the nanoscale can be developed to achieve unique combinations of properties. Novel hybrid nanocomposites have been created by incorporating Polyhedral Oligomeric Silsesquioxane (POSS) and colloidal silica (B1680970) into a PFCB matrix. researchgate.net

The synthesis of these hybrids involves functionalizing the inorganic component with trifluorovinyl ether groups. For example, a trifluorovinyloxy-functionalized silane, such as 4-trifluorovinyloxybenzyltrimethoxysilane, can be synthesized. This molecule can then be co-polymerized with this compound and a branching agent. The silane moieties can bond with the surface of colloidal silica particles or form POSS cage structures, effectively integrating the inorganic components into the growing polymer network via strong covalent bonds. researchgate.net

This approach allows for the potential to tune the mechanical and optical properties of the fluoropolymer while retaining its inherent chemical resistance and thermal stability. researchgate.net The incorporation of inorganic nanostructures provides a method for enhancing properties such as modulus and thermal-oxidative stability.

Integration with Polyhedral Oligomeric Silsesquioxanes (POSS)

The incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) into polymer matrices is a significant strategy for developing hybrid organic-inorganic materials with enhanced properties. POSS are nanometer-sized, cage-like structures with an inner inorganic silicon-oxygen core and an outer layer of organic substituents, which can be tailored for compatibility and reactivity with various polymer systems. The integration of POSS into polymers derived from this compound can lead to improvements in thermal stability, mechanical strength, and oxidation resistance.

One approach involves the thermal polymerization of trifluorovinyl ether (TFVE)-functionalized POSS monomers with this compound. This step-growth [2+2] cycloaddition reaction yields perfluorocyclobutyl (PFCB) polymers with POSS macromers incorporated at the polymer chain ends. The resulting copolymers are solution processable and can be characterized using various analytical techniques, as detailed in the table below.

Table 1: Characterization of POSS-Containing PFCB Copolymers

Analytical Technique Observation
1H, 13C, 19F, and 29Si NMR Confirms the chemical structure of the POSS monomers and their corresponding copolymers.
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution of the polymers.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Identifies the functional groups present in the copolymers.

The bifunctional nature of certain POSS molecules allows for their incorporation into the main chain of polymers, leading to enhanced properties. This integration can significantly increase the glass transition temperature of the resulting hybrid materials.

Formation of Cross-Linked Polysiloxane Networks

Cross-linked polysiloxane networks are known for their thermal stability and flexibility. The formation of these networks can be achieved through various chemical reactions, such as the hydrosilylation of vinyl groups. In the context of materials derived from this compound, the trifluorovinyl ether groups can participate in thermal cyclodimerization to form a perfluorocyclobutyl (PFCB) network.

While direct copolymerization with polysiloxanes is a common strategy, another approach involves creating interpenetrating polymer networks (IPNs). This can be achieved by forming a cross-linked PFCB network in the presence of a polysiloxane, or vice versa. The properties of the resulting network, such as thermal stability and mechanical strength, would depend on the degree of cross-linking and the compatibility between the two polymer networks. A recent study detailed the preparation of highly transparent cross-linked fluorinated polysiloxane coatings via a UV-triggered thiol-ene click reaction, demonstrating an alternative cross-linking chemistry.

Polymer Blending Approaches for Tailored Composite Materials

Polymer blending is a versatile and cost-effective method for creating materials with customized properties that combine the advantages of the individual components. However, most polymers are immiscible, leading to phase separation and poor mechanical properties. Therefore, compatibilization strategies are crucial for achieving stable and high-performance polymer blends.

Blends of Hydrophilic and Hydrophobic Perfluorocyclobutyl Polymers

Blending hydrophilic and hydrophobic polymers offers a straightforward route to creating materials with controlled phase-separated morphologies. Perfluorocyclobutyl (PFCB) polymers, derived from the thermal [2π+2π] cyclodimerization of bis(trifluorovinyl ether) monomers like this compound, are typically hydrophobic. To introduce hydrophilicity, these can be blended with hydrophilic polymers.

For instance, blends of hydrophobic PFCB polymers, such as biphenyl (B1667301) perfluorocyclobutyl (BP-PFCB), with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) have been investigated. The hydrophobic nature of PFCB polymers stems from the fluorine-containing groups, while the hydrophilic character of PEG is due to its ether linkages. Such blends can be designed to have specific water uptake and transport properties, which are important for applications like proton exchange membranes in fuel cells. The properties of these blends are highly dependent on the ratio of the hydrophilic and hydrophobic components.

Compatibilization Strategies in Polymer Blends

To overcome the inherent immiscibility of many polymer blends, compatibilizers are often employed. Compatibilizers are typically block or graft copolymers that can localize at the interface between the two phases, reducing interfacial tension and improving adhesion.

In the case of PFCB polymer blends, a common strategy is the use of a copolymer that contains segments compatible with both the hydrophobic and hydrophilic components. For example, a PEG-en-chained biphenyl perfluorocyclobutyl (BP-PFCB) copolymer can be synthesized and used as a compatibilizer for blends of PEG and BP-PFCB. This is achieved by thermally copolymerizing a PEG end-capped trifluorovinyl ether telechelomer with this compound. The addition of even a small amount of such a compatibilizer (e.g., 5 wt%) can significantly reduce interfacial tension and improve phase homogeneity, as observed by scanning electron microscopy (SEM) and differential scanning calorimetry (DSC).

Another approach is reactive compatibilization, where the compatibilizer is formed in-situ at the interface during melt blending. This involves incorporating reactive functional groups into the polymer backbones that can react with each other at the interface to form a copolymer.

Table 2: List of Compounds

Compound Name Abbreviation
This compound BPVE
Polyhedral Oligomeric Silsesquioxanes POSS
Perfluorocyclobutyl PFCB
Trifluorovinyl ether TFVE
Biphenyl perfluorocyclobutyl BP-PFCB
Polyethylene glycol PEG
Scanning electron microscopy SEM

Structure Performance Relationships and Characterization of 4,4 Bis 4 Trifluorovinyloxy Biphenyl Derived Polymers

Structural Attributes Conferred by Perfluorocyclobutyl Linkages

The formation of perfluorocyclobutyl (PFCB) rings is a cornerstone of the polymer chemistry originating from 4,4'-Bis(4-trifluorovinyloxy)biphenyl. This specific structural element, created via the thermal cyclodimerization of the trifluorovinyl ether (TFVE) groups, dictates many of the material's key properties. The resulting PFCB poly(aryl ethers) combine the desirable characteristics of engineering thermoplastics, like poly(aryl ethers), with the unique attributes of fluorinated segments. researchgate.net

Amorphous Nature and Solution Processability of PFCB Poly(aryl ethers)

Polymers derived from this compound are predominantly amorphous. researchgate.netresearchgate.net The introduction of the non-planar, bulky perfluorocyclobutyl ring into the polymer backbone disrupts chain packing and prevents crystallization. researchgate.net This amorphous character is a significant advantage over many highly crystalline fluoropolymers, which often suffer from poor solubility and difficult processing. researchgate.net

The cycloaddition of the fluoroolefin groups results in PFCB poly(aryl ethers) that exhibit good solubility in a range of common organic solvents, a feature that greatly enhances their processability. researchgate.netresearchgate.net High molecular weight PFCB polymers can be readily processed from solution via techniques like spin coating or casting, or they can be melt-processed. researchgate.netnih.gov This versatility allows for their application in diverse areas, including coatings and the fabrication of thin films for optical and electronic devices. researchgate.netconsensus.app The presence of flexible ether linkages, in conjunction with the PFCB groups, further contributes to increased chain mobility, which aids in processing. elsevierpure.comresearchgate.net

Control of Molecular Weight (Mn) and Polydispersity (Mw/Mn) in Resulting Polymers

The polymerization of this compound proceeds via a step-growth thermal cyclopolymerization mechanism. researchgate.net This process allows for a degree of control over the resulting polymer's number-average molecular weight (Mn) and polydispersity (Mw/Mn). By adjusting polymerization parameters such as temperature and time, the reaction can be guided to achieve a desired viscosity and molecular weight. researchgate.netacs.org

The molecular weight of these polymers can be characterized using standard techniques like gel permeation chromatography (GPC) and, in some cases, quantitative 19F NMR end-group analysis, which takes advantage of the known fluoroolefin end groups on the polymer chains. psu.edu However, achieving very high molecular weights can be limited by factors such as the presence of trace impurities in the monomer. For instance, small amounts of tetrafluoroethyl ether (Ar-OCF2CF2H) can act as a chain-terminating species, thereby limiting the ultimate chain length. psu.edu Research into related trifluorovinyl ether polymers has shown the ability to produce materials with number-average molecular weights (Mn) reaching into the tens of thousands, with polydispersity values typically ranging from 2 to 3, which is characteristic of step-growth or free-radical polymerization mechanisms. utoronto.ca

ParameterMethod of ControlTypical Values/ObservationsSource
Molecular Weight (Mn) Polymerization time, temperature, monomer purityCan be controlled to desired viscosity. Limited by impurities like Ar-OCF2CF2H. researchgate.netpsu.edu
Polydispersity (Mw/Mn) Step-growth polymerization mechanismValues typically range from 2 to 3 for related TFVE polymers. utoronto.ca
Characterization Gel Permeation Chromatography (GPC), 19F NMRGPC is standard; 19F NMR can be used for end-group analysis. psu.edu

Crosslinking Phenomena in Polymers

The trifluorovinyl ether groups of this compound and its prepolymers are not only essential for chain extension but also serve as reactive sites for crosslinking. This capability allows for the transformation of processable thermoplastic precursors into robust thermoset materials with enhanced thermal stability and mechanical integrity.

Thermal Crosslinking via Reactive Fluoroalkene Groups

The fundamental mechanism for crosslinking in these systems is the thermally induced [2π + 2π] cycloaddition of the reactive trifluorovinyl ether groups. acs.orgnih.gov When heated above 150°C, these groups dimerize to form the stable 1,2-disubstituted perfluorocyclobutyl (PFCB) linkage. researchgate.netacs.org This reaction proceeds without the need for catalysts or initiators. researchgate.net Kinetic studies have shown that this thermal cyclodimerization follows second-order kinetics. acs.org The rate of this reaction is influenced by electronic factors; electron-donating substituents on the aromatic ring increase the rate of cycloaddition, while electron-withdrawing groups slow it down. acs.orgnih.govacs.org This allows for the creation of a crosslinked network, converting a linear or branched polymer into a single, giant macromolecule, which can significantly improve material properties like thermal stability. nih.govyoutube.com

Kinetic ParameterValue at 120°CValue at 130°CSignificanceSource
Hammett Reaction Constant (ρ) -0.46-0.59The negative value confirms that electron-donating groups accelerate the rate of cycloaddition. nih.govacs.org
Reaction Order 22The cycloaddition of aromatic TFVE compounds follows second-order kinetics. acs.org

Polyfunctional Crosslinking and Backbone Crosslinking Mechanisms

The versatility of PFCB chemistry allows for the creation of complex network structures through the use of polyfunctional monomers. By introducing a monomer with more than two trifluorovinyl ether groups into the polymerization with this compound, a crosslinked network can be formed directly. For example, the copolymerization with a trifunctional PFCB monomer can produce a toughened thermoset material. psu.edu The functionality of the crosslinking agent—whether it can react at three, four, or more sites—determines the topology and structure of the resulting polymer network. youtube.com

Increasing the crosslink density generally leads to an increase in the material's glass transition temperature (Tg) and stiffness, while decreasing the coefficient of thermal expansion. researchgate.net Beyond the direct crosslinking through the terminal fluoroalkene groups, other mechanisms can contribute to network formation. In some related systems, it has been suggested that the polymer backbone itself, such as enchained biphenyl (B1667301) units, can participate in thermal crosslinking reactions under certain conditions, providing an additional route to a more robust network structure. researchgate.net

Orthogonal Polymerization Strategies (e.g., sequential photo and thermal curing)

Orthogonal chemistry involves the use of multiple, independent chemical reactions that can be performed in the same pot without interfering with one another. researchgate.net This concept can be applied to create advanced polymer architectures and dual-cure systems. For polymers derived from this compound, an orthogonal strategy could involve incorporating a second, distinct reactive group into the polymer structure that responds to a different stimulus than heat.

For instance, one could design a system that combines thermal and photochemical curing. A polymer backbone could be functionalized with both the thermally reactive trifluorovinyl ether groups and a photo-curable group, such as an acrylate (B77674) or methacrylate. rsc.org This would allow for a sequential curing process: an initial cure could be triggered by UV light to set the material's shape, followed by a thermal cure (or "post-cure") that utilizes the PFCB cycloaddition reaction to fully crosslink the network, thereby enhancing its thermal and mechanical properties. rsc.org This approach provides greater control over the curing process and the final material properties. Another orthogonal approach involves the post-polymerization modification of functional groups that are stable during the initial thermal polymerization, such as reacting pendant hydroxyl groups with diisocyanates to introduce a different type of crosslink. utoronto.caresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization

The comprehensive characterization of polymers derived from this compound is crucial for understanding their structure and predicting their performance. Advanced spectroscopic and chromatographic techniques provide invaluable insights into the molecular architecture, functional groups, and molecular weight distribution of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) for Structural Elucidation and Polymerization Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of this compound-derived polymers. mdpi.com By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ¹⁹F, researchers can confirm the successful synthesis of the monomer and monitor the progress of polymerization. researchgate.net

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the polymer structure. For instance, in the biphenyl moiety, distinct signals corresponding to the aromatic protons can be observed. The integration of these signals can provide quantitative information about the relative number of protons in different chemical environments. nih.gov

¹³C NMR spectroscopy offers detailed information about the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the aromatic rings and the trifluorovinyl ether group provide direct evidence of the polymer's backbone structure. nih.gov The high sensitivity of ¹³C chemical shifts to the local electronic environment makes it a valuable tool for confirming the connectivity of the monomer units.

¹⁹F NMR spectroscopy is particularly informative for these polymers due to the presence of the trifluorovinyl group. huji.ac.il The fluorine atoms give rise to characteristic signals with a wide chemical shift range, which minimizes signal overlap and allows for clear interpretation. nih.gov The disappearance of the signals corresponding to the trifluorovinyl group and the appearance of new signals corresponding to the perfluorocyclobutyl (PFCB) ring during polymerization provide a direct method for monitoring the reaction progress. ubc.ca The chemical shifts in ¹⁹F NMR are highly sensitive to the local molecular environment, providing insights into the polymer's microstructure. researchgate.net

²⁹Si NMR spectroscopy , while less common, can be employed when silicon-containing moieties are incorporated into the polymer structure, for example, to enhance certain properties. It provides direct information about the silicon environment and its connectivity within the polymer chain.

Interactive Data Table: Representative NMR Chemical Shifts for this compound-Derived Polymers

NucleusFunctional GroupChemical Shift (ppm)
¹HAromatic Protons7.0 - 8.0
¹³CAromatic Carbons115 - 160
¹³CTrifluorovinyl Carbon (-CF=CF₂)~145
¹³CPerfluorocyclobutyl Carbons~70 - 90
¹⁹FTrifluorovinyl Fluorines (-O-CF=CF₂)-120 to -140
¹⁹FPerfluorocyclobutyl Fluorines-110 to -135

Note: Specific chemical shifts can vary depending on the solvent, polymer structure, and measurement conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fraunhofer.de For polymers derived from this compound, IR spectroscopy is essential for confirming the presence of key structural features and for monitoring the polymerization reaction. researchgate.netrsc.org

The IR spectrum of the this compound monomer exhibits characteristic absorption bands. The stretching vibrations of the aromatic C=C bonds are typically observed in the 1600-1490 cm⁻¹ region. prepchem.comlibretexts.org The C-O-C ether linkage shows strong absorptions in the 1200-1100 cm⁻¹ range, and the C-F bonds of the trifluorovinyl group also have characteristic absorptions in this region. prepchem.com

A crucial application of IR spectroscopy in this context is monitoring the [2+2] cycloaddition polymerization of the trifluorovinyl ether groups. The disappearance of the characteristic absorption peak of the trifluorovinyl C=C double bond, typically around 1830 cm⁻¹, and the emergence of new peaks corresponding to the formation of the perfluorocyclobutyl ring are clear indicators of successful polymerization. fraunhofer.de This allows for real-time or periodic analysis of the reaction progress. mdpi.com

Interactive Data Table: Key Infrared Absorption Frequencies for this compound and its Polymers

Wavenumber (cm⁻¹)Functional GroupSignificance
~1830C=C stretch (trifluorovinyl)Disappears during polymerization
1601, 1492C=C stretch (aromatic)Confirms presence of biphenyl rings prepchem.com
1199-1107C-O and C-F bondsCharacteristic of the ether linkage and fluorinated groups prepchem.com
~970Perfluorocyclobutyl ringAppears upon polymerization
842, 788Aromatic C-H bendingIndicates substitution pattern on the aromatic rings prepchem.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. ufl.edulcms.cz GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. tainstruments.com

For polymers derived from this compound, GPC analysis provides critical information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov These parameters are essential for understanding the physical and mechanical properties of the resulting polymer.

The choice of mobile phase and column is crucial for accurate GPC analysis. Tetrahydrofuran (THF) is a commonly used solvent for these types of polymers. ufl.eduutoronto.ca The system is typically calibrated with known polymer standards, such as polystyrene, to establish a relationship between elution time and molecular weight. ufl.edu

GPC data can reveal important details about the polymerization process. For instance, a narrow PDI (close to 1.0) suggests a well-controlled polymerization with uniform chain growth, while a broad PDI indicates a less controlled process with chains of varying lengths. utoronto.casmolecule.com Changes in molecular weight distribution during the reaction can also be monitored using GPC. researchgate.net

Interactive Data Table: Typical GPC Results for this compound-Derived Polymers

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Copolymer with 10 mol% t-Bu-TFVE14,10027,1001.92
Copolymer with 30 mol% t-Bu-TFVE15,10024,6001.63
Copolymer with 46 mol% t-Bu-TFVE18,90041,2002.18
Poly(Et-TFVE-co-t-Bu-TFVE)9,22036,5003.96
Reprotected Copolymer9,20043,2004.70

Data adapted from a study on trifluorovinyl ether copolymers. utoronto.ca The values demonstrate the typical range of molecular weights and polydispersity that can be obtained.

Advanced Material Applications of Polymers Derived from 4,4 Bis 4 Trifluorovinyloxy Biphenyl

High-Performance Materials for Aerospace and Electronics

The aerospace and electronics industries continually demand materials that can withstand extreme conditions while providing reliable performance. Polymers synthesized from 4,4'-Bis(4-trifluorovinyloxy)biphenyl are prime candidates for these applications due to their exceptional thermal, chemical, and dielectric properties. The rigid aromatic backbone provides mechanical strength and thermal stability, while the fluorinated groups enhance chemical inertness and lower the dielectric constant.

The molecular architecture of polymers derived from this compound leads to materials with outstanding stability. The presence of aromatic rings and the strong carbon-fluorine bonds results in high thermal stability, with some fluorinated polyimides showing minimal weight loss at temperatures exceeding 500°C. researchgate.netresearchgate.net These materials are designed for high-temperature applications where they must maintain their structural integrity and performance characteristics. 20.210.105

The chemical resistance is equally impressive. The fluorine atoms create a low-surface-energy, non-polar characteristic, making the polymers resistant to a wide range of corrosive chemicals, solvents, and fuels encountered in aerospace applications. This combination of thermal and chemical stability makes them suitable for manufacturing components such as seals, gaskets, and protective coatings that are exposed to harsh operational environments.

Table 1: Thermal Properties of Various High-Performance Polymers

Polymer Type Glass Transition Temperature (Tg) 5% Weight Loss Temperature (Td5) in N2
Fluorinated Polyimide researchgate.net 345–366°C 535–605°C
Polyimide (BTDA-based) researchgate.net 227–253°C 506–563°C
Poly(silyl ether) uwaterloo.ca 102°C 471°C

Low Dielectric Constant Materials for Microelectronics and Integrated Circuits

In the field of microelectronics, materials with a low dielectric constant (low-k) are essential for reducing signal delay, minimizing crosstalk between interconnects, and lowering power consumption in integrated circuits. researchgate.netnasa.gov The incorporation of fluorine into the polymer structure is a key strategy for lowering the dielectric constant. nasa.gov Fluorine's high electronegativity reduces the polarizability of the polymer chains, and the bulky trifluoromethyl groups can increase the free volume within the material, further decreasing its dielectric constant. nasa.gov

Polymers derived from this compound, particularly fluorinated polyimides, have been developed that exhibit dielectric constants significantly lower than that of traditional silicon dioxide (SiO₂) (~3.9). researchgate.net Some fluoro-polyimides have demonstrated dielectric constants in the range of 2.46 to 2.98, making them highly attractive for use as interlayer dielectrics in advanced semiconductor devices. researchgate.net

Table 2: Dielectric Properties of Selected Fluorinated Polymers

Polymer Dielectric Constant (k) Measurement Frequency
Fluorinated Polyimide Fiber nasa.gov < 3.0 10 GHz
Fluoro-polyimide (various) researchgate.net 2.46 - 2.98 Not Specified
PVDF-based copolymer mdpi.comresearchgate.net Decreases with frequency 100 Hz - 100 kHz

Energy Conversion and Storage Systems

The development of efficient and durable materials is critical for advancing energy technologies. Polymers based on this compound are being explored for key components in fuel cells and gas separation systems, where their unique properties can lead to significant performance improvements.

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a central component, responsible for conducting protons from the anode to the cathode while preventing the mixing of fuel and oxidant gases. researchgate.net While perfluorosulfonic acid (PFSA) membranes like Nafion have been the standard, there is a drive to develop alternative hydrocarbon-based membranes that offer high proton conductivity, good mechanical strength, and excellent thermal and chemical stability at a lower cost. researchgate.netresearchgate.net

Sulfonated aromatic polymers derived from structures similar to this compound are considered strong candidates. 20.210.105researchgate.net By introducing sulfonic acid groups (-SO₃H) onto the rigid polymer backbone, a network for proton transport is created. These materials have demonstrated excellent thermal stability and mechanical properties. researchgate.net Research has shown that sulfonated poly(arylene ether sulfone)s can achieve proton conductivities in the range of 0.131–0.198 S/cm at 80°C, which is comparable to Nafion. researchgate.net

Table 3: Performance Characteristics of Sulfonated Polymer Membranes for PEMFCs

Polymer System Ion Exchange Capacity (IEC) (mmol/g) Water Uptake (%) Proton Conductivity (S/cm) Temperature (°C)
Sulfonated Polysulfone researchgate.net 0.62 - 1.78 4.1 - 26 10-4 - 10-3 Room Temp
Disulfonated poly(ether sulfide sulfone) researchgate.net Not Specified Not Specified 0.131 - 0.198 80
Side-chain type sulfonated poly(phenylquinoxaline) researchgate.net Not Specified Not Specified >0.1 Room Temp

Materials for Gas Separation Membranes

Membrane-based gas separation is an energy-efficient technology used in various industrial processes, including carbon capture, hydrogen purification, and natural gas sweetening. bisresearch.com The performance of a gas separation membrane is determined by its permeability and selectivity. Polymers with high free volume, such as those derived from rigid and contorted monomers like this compound, are particularly promising.

The introduction of bulky fluorinated groups and the rigid biphenyl (B1667301) unit hinders efficient chain packing, creating intrinsic microporosity that facilitates gas transport. Mixed matrix membranes (MMMs), which incorporate porous fillers into a polymer matrix, are an advanced approach to enhance separation performance. nih.gov For instance, incorporating a covalent triazine framework based on biphenyl into a Matrimid® polymer matrix has been shown to more than double the CO₂ permeability while maintaining high CO₂/CH₄ selectivity. nih.gov Fluorinated polyimides also show significant promise, with studies demonstrating that the introduction of methyl substituents into a fluorinated biphenyl-based polyimide can substantially increase gas permeability. uva.es

Table 4: Gas Permeability Data for Biphenyl-Based Membranes

Membrane Material Gas Permeability (Barrer) Ideal Selectivity (α)
Matrimid® (Pure) nih.gov CO₂ 6.8 -
16 wt% CTF-biphenyl/Matrimid® nih.gov CO₂ 15.1 Maintained
6FDA-BFAPB Polyimide uva.es O₂ - O₂/N₂: ~4.5
6FDA-BFAPB Polyimide uva.es CO₂ - CO₂/CH₄: ~30
PBI-4MeO-6F researchgate.net H₂ 41.1 -

| PBI-4MeO-6F researchgate.net | O₂ | 7.15 | - |

Specialty Coatings and Optical Films

The unique optical and surface properties of polymers derived from this compound make them suitable for specialty coatings and advanced optical films. mdpi.com Their low surface energy, imparted by the fluorine content, creates hydrophobic and oleophobic surfaces desirable for protective and anti-fouling coatings.

In optical applications, fluorinated polymers are valued for their high optical transparency and low refractive index. titech.ac.jp The incorporation of fluorine can disrupt the formation of charge-transfer complexes that often cause color in traditional polyimides, leading to nearly colorless films that are transparent in the visible light spectrum. researchgate.net These properties are critical for applications in optoelectronics, such as waveguides, flexible display substrates, and anti-reflective coatings. Studies on fluorinated polyimides have demonstrated their ability to form flexible, tough films with high light transparency and tunable refractive indices, making them excellent candidates for optoelectronic components. researchgate.nettitech.ac.jp

Table 5: Optical Properties of Fluorinated Polyimide Films

Polymer System Cut-off Wavelength (nm) Light Transparency (@550 nm) Refractive Index (nTE) Birefringence
Fluorinated Polyimide (general) researchgate.net 354 - 398 34 - 90% - -
6FDA/TFDB Polyimide titech.ac.jp - - 1.526 0.008

Photonics and Optoelectronic Devices (e.g., Polymer Light-Emitting Diodes - PLEDs)

Polymers derived from this compound, which belong to the class of perfluorocyclobutyl (PFCB) aryl ether polymers, are emerging as significant materials in the field of photonics and optoelectronics. The synthesis of these polymers occurs through a thermal [2+2] cyclodimerization of the trifluorovinyl ether functional groups, yielding a highly fluorinated polymer backbone. This unique chemistry imparts a range of desirable properties that make these materials well-suited for advanced optical applications, including the fabrication of Polymer Light-Emitting Diodes (PLEDs).

The inherent characteristics of these polymers, such as exceptional thermal stability, high optical clarity, low moisture absorption, and excellent solution processability, are key to their application in photonic devices. The high degree of fluorination results in a low refractive index and minimal optical loss, particularly in the near-infrared spectrum, which is advantageous for optical communication technologies.

Within the domain of optoelectronic devices, polymers based on this compound are being explored for their potential in PLEDs. Their robust thermal stability is critical for ensuring the longevity and reliability of devices during operation. Moreover, their solubility in common organic solvents facilitates the use of cost-effective and scalable manufacturing techniques like spin-coating and inkjet printing for the production of large-area displays.

PFCB polymers can be tailored for various functions within a PLED architecture. They can be designed to act as the emissive layer, where the recombination of electrons and holes results in the emission of light. Alternatively, they can be employed as charge transport layers, facilitating the efficient injection and movement of charge carriers to the emissive layer. Their wide energy bandgap can be chemically modified through copolymerization, enabling the development of materials that emit light across the entire visible spectrum.

Detailed Research Findings

Research has demonstrated that the properties of PFCB aryl ether polymers can be precisely controlled. For instance, copolymerizing this compound with other monomers allows for the fine-tuning of the polymer's refractive index and electronic energy levels. This control is fundamental to engineering the performance of PLEDs, as it allows for the optimization of light outcoupling and charge balance within the device.

The amorphous nature of these polymers, which arises from the random stereochemistry of the perfluorocyclobutyl ring formation, leads to excellent film-forming properties. This prevents the formation of crystalline domains that can scatter light and create electrical shorts, thereby enhancing the efficiency and uniformity of the PLED.

While the intrinsic properties of polymers derived from this compound are highly promising for PLED applications, comprehensive and specific performance data for devices utilizing these polymers are not widely available in the public domain. The majority of research has focused on the material synthesis and characterization of their fundamental properties.

Data Table

A detailed data table of PLED performance metrics is not provided due to the limited availability of specific experimental data in the reviewed literature for devices fabricated using polymers derived solely from this compound.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Monomer Derivatives for Tailored Polymer Properties

The inherent properties of polymers derived from 4,4'-Bis(4-trifluorovinyloxy)biphenyl are exceptional, but the demand for customized materials necessitates the exploration of novel monomer derivatives. By strategically modifying the core biphenyl (B1667301) structure or the pendant groups, researchers can fine-tune properties such as solubility, processability, and specific functionalities.

Recent studies have demonstrated the synthesis of new trifluorovinyl ether (TFVE) polymers containing oligoether hydrocarbon pendant groups. These modifications lead to improved processability and increased solubility in common organic solvents, overcoming some of the handling challenges associated with highly fluorinated polymers. utoronto.ca For instance, the introduction of a tertiary-butyl group, which can be later removed, provides a reactive handle for further chemical modification after polymerization. utoronto.ca

Furthermore, research into novel fluorinated biphenyl compounds, synthesized through methods like Pd(0)-catalyzed Suzuki coupling, opens pathways to a wide array of derivatives. nih.gov The introduction of different functional groups onto the biphenyl backbone can significantly alter the electronic, physical, and ultimately, the performance characteristics of the resulting polymers. nih.govresearchgate.net The goal is to create a toolbox of monomers that allow for the rational design of polymers with properties precisely tailored for specific applications, from advanced dielectrics to materials for optical devices. core.ac.ukacs.orgacs.orgresearchgate.net

Table 1: Examples of Novel Fluorinated Biphenyl Derivatives and Their Potential Impact

Derivative ClassSynthetic ApproachPotential Property Enhancement
Alkoxy-tailed bis(biphenyl)diacetylenesMulti-step organic synthesisLowered thermal transition temperatures, high birefringence for liquid crystal applications. researchgate.net
Substituted fluorinated biarylsSuzuki cross-coupling with Pd catalystAltered spectroscopic and structural characteristics for materials science applications. nih.gov
Biphenyl ether and oxadiazole thioethersMulti-step organic synthesisDesigned for specific biological interactions, demonstrating the versatility of the biphenyl scaffold. nih.gov

Exploration of Alternative Polymerization Pathways and Catalytic Systems

The standard thermal cyclodimerization of the trifluorovinyloxy groups is a robust method for polymerization. However, exploring alternative polymerization pathways and novel catalytic systems could provide greater control over polymer architecture, molecular weight, and polydispersity, while potentially lowering processing temperatures.

Cationic polymerization of vinyl ethers has emerged as a promising alternative. nsf.govmdpi.com Recent advancements have introduced catalyst-controlled stereoselective polymerization, which can produce isotactic poly(vinyl ether)s with enhanced material properties. nsf.gov This level of control over tacticity is crucial as it directly influences the physical and mechanical properties of the resulting polymer.

The development of new catalytic systems is central to this effort. For example, trifluoromethyl sulfonates, which are commercially available and stable under ambient conditions, have been successfully used to catalyze the polymerization of various vinyl ethers, yielding high-molecular-weight polymers. nih.gov Research into redox-initiated emulsion polymerization for novel trifluorovinyl ethers has also been explored, providing insights into the mechanisms of termination and chain transfer that are critical for controlling polymer synthesis. utoronto.cautoronto.ca These alternative pathways could lead to polymers with novel microstructures and, consequently, unique and valuable properties.

Integration with Additive Manufacturing and Advanced Fabrication Techniques

The integration of high-performance fluoropolymers with additive manufacturing (AM), or 3D printing, represents a significant opportunity to fabricate complex, custom-designed components for demanding applications. daikinchemicals.comfluorostore.com The unique properties of polymers derived from this compound make them attractive candidates for advanced AM processes.

Companies like Daikin have already developed fluoropolymer powders (PFA) specifically for powder bed fusion techniques, enabling the creation of parts with excellent chemical and heat resistance for industries such as aerospace, semiconductors, and oil and gas. daikinchemicals.comdaikinchemicals.com Similarly, 3M has pioneered the use of stereolithography (vat polymerization) for processing fully fluorinated polymers like PTFE, achieving high resolution and good surface finishes. 3m.com

The challenge and opportunity lie in adapting polymers based on this compound for these AM technologies. This involves optimizing the polymer's rheological properties and thermal behavior to be compatible with processes like selective laser sintering (SLS) or fused filament fabrication (FFF). Success in this area would allow for the direct digital manufacturing of intricate parts that leverage the superior performance of these fluoropolymers, opening up new design possibilities for components in medical equipment, chemical processing plants, and electronics. 3m.comdigitellinc.com

Table 2: Additive Manufacturing Techniques for Fluoropolymers

TechniquePolymer Type ExampleKey AdvantagesTarget Applications
Powder Bed Fusion (PBF)Perfluoroalkoxy alkanes (PFA)Production of complex shapes with high heat and chemical resistance. daikinchemicals.comdaikinchemicals.comSemiconductors, medical equipment, chemical plants, oil & gas. daikinchemicals.com
Stereolithography (Vat Polymerization)Polytetrafluoroethylene (PTFE)High dimensional resolution, smooth surface finish, ability to create fine structures. 3m.comAutomotive, chemical processing, medical, energy, aerospace. 3m.com
Direct Ink WritingFluoropolymer/silica (B1680970) compositesFabrication of porous membranes with controlled repellency and oleophilicity. digitellinc.comOil/water separation, gas separation. digitellinc.com

Development of Sustainable Synthesis Routes and Recyclable Polymer Systems

In line with global trends towards a circular economy, a critical area of future research is the development of more sustainable synthesis routes for fluorinated monomers and effective recycling methods for the resulting polymers.

Current research focuses on creating "greener" synthetic pathways that avoid the use of hazardous reagents, such as per- and poly-fluoroalkyl substances (PFAS). sciencedaily.comeurekalert.org For example, chemists have developed methods to introduce trifluoromethyl groups using caesium fluoride (B91410) salt in flow chemistry systems, providing a more environmentally friendly alternative to traditional fluorinating agents. sciencedaily.comeurekalert.org Applying such principles to the synthesis of this compound could significantly reduce its environmental footprint.

On the end-of-life side, significant progress has been made in fluoropolymer recycling. bola.depro-kunststoff.de While mechanical recycling is an option for some pure fluorothermoplastics, chemical recycling, or "upcycling," holds great promise. bola.de This process involves thermally breaking down the polymer into its constituent monomers, which can then be purified and reused to produce virgin-quality polymer. bola.denih.gov For fully fluorinated polymers, monomer recovery rates can be as high as 85%. bola.de Establishing robust and economically viable recycling streams for polymers derived from this compound is essential for their long-term sustainability. fluoropolymers.eudaikinchemicals.com

Advanced Computational Modeling for Rational Material Design and Property Prediction

Advanced computational modeling is an increasingly indispensable tool for accelerating materials discovery and optimizing performance. By simulating materials at the atomic and molecular levels, researchers can predict the properties of polymers before they are ever synthesized in a lab, enabling a more rational and efficient design process. core.ac.ukacs.org

For fluoropolymers, computational methods like Density Functional Theory (DFT) can provide insights into thermal degradation pathways and reaction mechanisms. aiche.org This understanding is crucial for designing more stable polymers and for developing effective recycling strategies. Atomistic modeling can help predict chemical reaction pathways during thermal breakdown, complementing experimental techniques like mass spectrometry. aiche.org

Furthermore, computational models can be used to establish structure-property relationships. core.ac.uk By systematically simulating how changes in monomer structure—such as the addition of different functional groups to the biphenyl core of this compound—affect the resulting polymer's properties (e.g., dielectric constant, thermal stability, mechanical strength), researchers can rapidly screen potential candidates and prioritize the most promising ones for synthesis. nih.govbiorxiv.org This synergy between computational prediction and experimental validation is key to the rapid development of next-generation high-performance materials.

Q & A

What are the recommended synthetic routes for preparing TFVE-BP and its polymeric derivatives?

Answer:
TFVE-BP is synthesized via step-growth polymerization with bisphenols through an elimination/addition mechanism. The monomer undergoes thermal or catalytic activation to form semi-fluorinated arylene vinylene ether (FAVE) polymers. Critical parameters include stoichiometric control of the trifluorovinyl ether groups and bisphenol monomers, reaction temperature (typically 150–200°C), and inert atmosphere to prevent side reactions. Post-polymerization purification via precipitation or dialysis is recommended to remove unreacted monomers .

How does the incorporation of TFVE-BP into polymer backbones influence thermal stability and crosslinking behavior?

Answer:
Polymers derived from TFVE-BP exhibit enhanced thermal stability due to aromatic biphenyl segments and fluorinated moieties. Thermogravimetric analysis (TGA) reveals decomposition temperatures exceeding 400°C under nitrogen. Crosslinking occurs via reactive fluoroalkene groups during polymerization, forming robust networks that improve mechanical integrity. Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg) and crosslinking exotherms, providing insights into processability .

What analytical techniques are critical for characterizing TFVE-BP-based polymers?

Answer:
Key techniques include:

  • DSC : To detect Tg and crosslinking transitions.
  • TGA : To assess thermal stability and decomposition profiles.
  • FT-IR/NMR : To confirm structural integrity by identifying trifluorovinyl ether (C-F stretching at 1200–1300 cm⁻¹) and biphenyl linkages.
  • Gel Permeation Chromatography (GPC) : For molecular weight distribution analysis (limited by crosslinking solubility).
  • Solubility Tests : To infer crosslink density in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

What challenges arise in the structural elucidation of FAVE polymers synthesized from TFVE-BP?

Answer:
Crosslinked FAVE polymers pose challenges for NMR due to restricted chain mobility and insolubility. Researchers should complement NMR with elemental analysis and FT-IR to confirm functional groups. Dynamic mechanical analysis (DMA) or swelling experiments can estimate crosslink density. For soluble oligomers, MALDI-TOF mass spectrometry may resolve molecular weight distributions .

How can researchers optimize the molecular weight of TFVE-BP polymers?

Answer:
Optimization requires:

  • Stoichiometric Precision : Ensure equimolar ratios of TFVE-BP and bisphenol monomers.
  • Reaction Time/Temperature : Longer durations (24–48 hrs) at moderate temperatures (180°C) favor higher molecular weights.
  • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) may accelerate polymerization.
  • In Situ Monitoring : Use viscosity measurements or GPC to track molecular weight progression .

How do fluorinated moieties in TFVE-BP impact polymer electronic properties compared to non-fluorinated analogues?

Answer:
The electron-withdrawing nature of fluorine enhances charge transport in conjugated systems. While direct optoelectronic data for TFVE-BP polymers is limited, analogous fluorinated polymers show reduced bandgaps and improved electron mobility. Researchers should validate these properties via cyclic voltammetry (CV) and UV-Vis spectroscopy to correlate structure with performance .

What methodologies address contradictions in thermal data between TFVE-BP polymers and literature reports?

Answer:
Discrepancies in Tg or decomposition temperatures may arise from differences in crosslink density or monomer purity. Mitigation strategies include:

  • Standardized Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses for TGA/DSC.
  • Controlled Atmosphere : Perform analyses under inert gas to avoid oxidative degradation.
  • Comparative Studies : Benchmark against structurally similar fluorinated polymers (e.g., poly(arylene ether ketone)s) .

What are the implications of TFVE-BP’s reactivity for material design in high-performance applications?

Answer:
TFVE-BP’s trifluorovinyl groups enable post-polymerization modifications, such as photo- or thermal curing, to tailor mechanical and chemical resistance. Applications in aerospace or microelectronics benefit from its low dielectric constants and high thermal stability. Researchers should explore copolymerization with non-fluorinated monomers to balance cost and performance .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.